クロトン酸トリメチルシリル

概要

説明

科学的研究の応用

Glycyrrhisoflavone has a wide range of scientific research applications:

作用機序

グリチルリゾフラボンは、さまざまな分子標的と経路を通じて効果を発揮します。

抗酸化作用: これは、フリーラジカルを捕捉し、酸化酵素を阻害することにより、細胞を酸化損傷から保護します.

抗炎症作用: グリチルリゾフラボンは、炎症を促進するサイトカインや酵素の産生を阻害し、炎症を抑制します.

酵素阻害: この化合物は、メラニン産生に関与するチロシナーゼや神経伝達物質の分解に関与するモノアミンオキシダーゼなどの酵素を阻害します.

6. 類似の化合物との比較

グリチルリゾフラボンは、次のような他の類似のイソフラボンと比較することができます。

リコチャルコンA: 強力な抗炎症作用と抗菌作用で知られています.

イソリコフラボノール: 強い抗酸化作用とヒト免疫不全ウイルスに対する効果を示しています.

グリシクマリン: 顕著な抗菌作用を持つ、もう一つの甘草由来の化合物です.

独自性: グリチルリゾフラボンは、そのユニークなプレニル化構造により、親油性と生物活性が高まっていることで際立っています . この構造的特徴は、強力な酵素阻害効果と幅広いスペクトルの抗菌作用に貢献しています .

生化学分析

Biochemical Properties

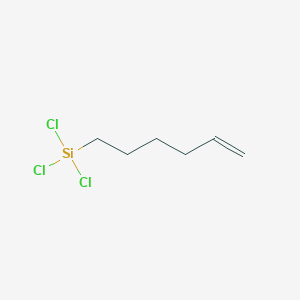

The trimethylsilyl group, which is a part of this compound, is known for its chemical inertness and large molecular volume . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .

Cellular Effects

Currently, there is limited information available on the cellular effects of Trimethylsilyl crotonateFor instance, lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .

Molecular Mechanism

The trimethylsilyl group, a part of this compound, is known for its chemical inertness . This suggests that Trimethylsilyl crotonate might interact with other molecules in a unique way due to its structural properties.

Metabolic Pathways

The metabolic pathways involving Trimethylsilyl crotonate are not well-studied. Crotonylation, a related process, is known to be involved in various metabolic pathways. For instance, lysine crotonylation has been found to mediate enzymes that catalyze glycolysis, the tricarboxylic acid cycle, fatty acid metabolism, glutamine metabolism, glutathione metabolism, urea cycle, one-carbon metabolism, and mitochondrial dynamics .

準備方法

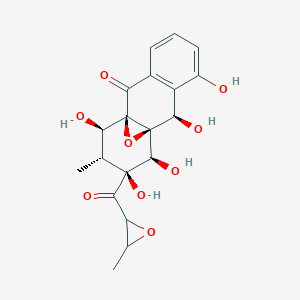

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of chromatographic techniques. The process involves extracting the roots with ethanol, followed by fractionation using Diaion HP-20 column chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of glycyrrhisoflavone is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: While the primary method of obtaining glycyrrhisoflavone is through extraction from natural sources, advancements in biotransformation techniques have shown promise. For instance, the fungal strain Aspergillus niger has been used to biotransform glycyrrhisoflavone, leading to the production of various metabolites . This method offers an environmentally friendly alternative to traditional chemical synthesis.

化学反応の分析

反応の種類: グリチルリゾフラボンは、次のようないくつかの化学反応を起こします。

酸化: グリチルリゾフラボンは、酸化されてキノンやその他の酸化誘導体を生成することができます.

還元: 還元反応は、グリチルリゾフラボンを対応するジヒドロ誘導体に変換することができます.

置換: グリチルリゾフラボン中のヒドロキシル基は、置換反応に関与することができ、さまざまなエーテルやエステルが生成されます.

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、酸化されたキノン、還元されたジヒドロ誘導体、および置換されたエーテルやエステルが含まれます .

4. 科学研究への応用

グリチルリゾフラボンは、幅広い科学研究への応用があります。

類似化合物との比較

Glycyrrhisoflavone can be compared with other similar isoflavones such as:

Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.

Isolicoflavonol: Exhibits strong antioxidant and anti-human immunodeficiency virus effects.

Glycycoumarin: Another licorice-derived compound with significant antimicrobial activity.

Uniqueness: Glycyrrhisoflavone stands out due to its unique prenylated structure, which enhances its lipophilicity and biological activity . This structural feature contributes to its potent enzyme inhibitory effects and broad-spectrum antimicrobial properties .

特性

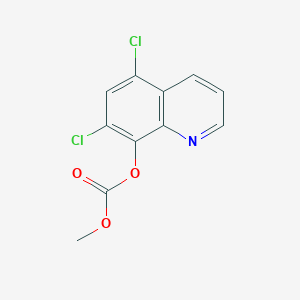

IUPAC Name |

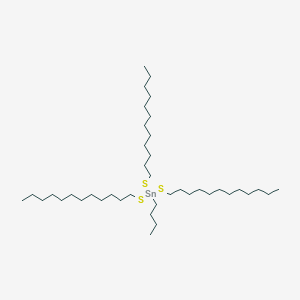

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)